Nickel(2+) cyanide--iron (1/2/1)
Description
Contextualization within Prussian Blue Analogue Frameworks
Nickel(II)-iron cyanide complexes are a prominent subgroup of Prussian Blue Analogues (PBAs). figshare.com PBAs are a class of coordination polymers characterized by a face-centered cubic lattice structure. researchgate.netresearchgate.net In this framework, two different transition metal centers are linked by cyanide ligands, forming a repeating P–NC–R bridge, where P and R are distinct metal ions. illinois.edu For nickel(II)-iron cyanide systems, the 'P' site is occupied by Ni(II) ions, which are coordinated to the nitrogen end of the cyanide ligand, while the 'R' site is occupied by iron ions, coordinated to the carbon end.
Historical Perspectives and Evolution of Research in Cyanide-Bridged Bimetallic Systems
The study of cyanide-bridged bimetallic systems dates back to the early 18th century with the accidental discovery of the pigment Prussian Blue, Fe₄[Fe(CN)₆]₃. nih.gov This foundational discovery paved the way for the exploration of a vast family of related compounds. For many years, research focused on the synthesis and fundamental characterization of these colorful materials.
A significant shift occurred in the latter half of the 20th century, particularly around the 1980s, when scientists like Babel began to systematically investigate the magnetic properties of various PBAs. illinois.edu Researchers recognized that the cyanide bridge was not merely a structural linker but an active participant in mediating magnetic exchange interactions between the metal centers. illinois.edu This realization sparked a wave of research into what are now known as molecular magnets. The ability to tune the magnetic properties by substituting different metal ions into the PBA framework opened up new frontiers in materials chemistry. illinois.edu Early investigations into nickel-iron cyanide systems were part of this broader exploration, laying the groundwork for understanding their unique magnetic and electronic behaviors.
Significance of Nickel(II)-Iron Cyanide Systems in Contemporary Materials Science and Inorganic Chemistry
In recent decades, interest in nickel(II)-iron cyanide systems has surged due to their potential in a wide range of advanced applications. researchgate.net The unique combination of a robust, porous structure, tunable electronic properties, and low cost makes them highly attractive for contemporary materials science. researchgate.netacs.org
One of the most promising areas of application is in energy storage. Nickel hexacyanoferrate (NiHCF) has emerged as a high-performance cathode material for rechargeable aqueous ion batteries, including sodium-ion (Na⁺) and potassium-ion (K⁺) batteries. stanford.eduacs.org Its open framework allows for the rapid and reversible insertion and extraction of these ions, leading to exceptional cycle life, high power capabilities, and excellent energy efficiency. stanford.eduacs.org For instance, NiHCF electrodes have demonstrated the ability to retain a significant portion of their capacity at very high charging and discharging rates and can endure thousands of cycles with minimal degradation. stanford.eduacs.org
Beyond energy storage, these materials exhibit significant potential in electrocatalysis. The specific electronic structure of Ni-Fe cyanide complexes makes them effective catalysts for various chemical transformations. In the field of magnetism, they continue to be model systems for studying fundamental magnetic phenomena, including ferromagnetic ordering. ornl.gov The ability to synthesize NiHCF as nanoparticles and control their growth on surfaces has also opened doors to the development of novel nanoscale devices and sensors. researchgate.net
Research Findings on Nickel-Iron Cyanide Complexes
Detailed studies have provided valuable data on the structural, magnetic, and electrochemical properties of nickel-iron cyanide systems.
Structural and Magnetic Properties
The structural integrity and magnetic behavior of these compounds are intrinsically linked. The precise arrangement of atoms within the cubic lattice dictates the nature of the magnetic coupling between the Ni(II) and Fe(II)/Fe(III) centers.
| Compound | Symmetry | Lattice Parameter (Å) | Magnetic Ordering Temperature (Tc) | Key Finding | Reference |
|---|---|---|---|---|---|
| Ni₃[Fe(CN)₆]₂·xH₂O | Cubic | ~10.2 | ~12-28 K | Exhibits long-range magnetic ordering (ferromagnetism). The exact Tc can vary with particle size and hydration. | researchgate.netornl.gov |
| KNi[Fe(CN)₆] | Cubic (Fm-3m) | Not specified | Paramagnetic | Highly crystalline structure composed of nanoparticles (20-50 nm) suitable for ion intercalation. | researchgate.netresearchgate.net |
| CsMnᴵᴵ[Crᴵᴵᴵ(CN)₆] | Cubic | Not specified | 90 K | Demonstrates strong magnetic exchange coupling, leading to a high ordering temperature for a PBA. | illinois.edu |
Electrochemical Performance in Aqueous Ion Batteries
The performance of NiHCF as a cathode material is a key area of modern research. Its ability to facilitate rapid and stable ion transport is critical for high-power battery applications.
| Electrode Material | Electrolyte Ion | Specific Capacity (mAh/g) | Rate Capability | Cycling Stability | Reference |
|---|---|---|---|---|---|
| Nickel Hexacyanoferrate (NiHCF) | Na⁺ | ~60 | 67% capacity retention at 41.7C rate | No capacity loss after 5000 cycles at 8.3C | stanford.edu |
| Nickel Hexacyanoferrate (NiHCF) | K⁺ | ~60 | 66% capacity retention at 41.7C rate | Stable for ~1000 cycles, then slow decay | stanford.edu |
| Cobalt Hexacyanoferrate (CoHCF) - Ni-doped | Mg²⁺ | 89 | Improved rate performance over undoped CoHCF | Initial 47 mAh/g, final 28 mAh/g at 500 mA/g | mdpi.com |
Properties
CAS No. |
39346-02-6 |
|---|---|
Molecular Formula |
C2FeN2Ni |
Molecular Weight |
166.57 g/mol |
IUPAC Name |
iron;nickel(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe.Ni/c2*1-2;;/q2*-1;;+2 |
InChI Key |
KZNIBGAMFOBMLN-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#N.[C-]#N.[Fe].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies for Nickel Ii Iron Cyanide Complexes
Precipitation-Based Synthesis Routes
Precipitation methods are among the most common and straightforward techniques for the synthesis of nickel-hexacyanoferrate. These methods involve the reaction of soluble nickel(II) salts with a hexacyanoferrate(II) or hexacyanoferrate(III) salt in a solution, leading to the formation of an insoluble NiHCF precipitate.
Co-precipitation Techniques
Co-precipitation is a widely utilized method for synthesizing nickel hexacyanoferrate nanoparticles. This technique relies on the simultaneous precipitation of nickel ions and hexacyanoferrate ions from a solution. The process typically involves mixing aqueous solutions of a nickel salt (e.g., nickel(II) nitrate (B79036) or nickel(II) acetate) and a potassium or sodium hexacyanoferrate salt. mmu.ac.uknih.gov The rapid reaction leads to the formation of NiHCF nanocrystals. stanford.edu
Several factors can be controlled to tailor the properties of the resulting nanoparticles. The use of additives or complexing agents is a common strategy to regulate the nucleation and growth of the crystals. For instance, polyvinylpyrrolidone (B124986) (PVP) and sodium citrate (B86180) can be employed as structure-directing and complexing agents, respectively. mmu.ac.uk Citrate ions can chelate with Ni2+ ions, which slows down the reaction rate and allows for more controlled crystal growth, leading to well-defined nanocubes. d-nb.inforsc.org The concentration of reactants and the temperature of the reaction also play crucial roles in determining the particle size and morphology.
A modified co-precipitation method involves the slow, simultaneous dropwise addition of the nickel and hexacyanoferrate precursor solutions into a common solvent. This approach helps to maintain a constant reactant ratio, ensuring a more uniform composition of the resulting precipitate. stanford.edu
Table 1: Influence of Synthesis Temperature on NiHCF Nanocube Size d-nb.info
| Temperature (°C) | Average Nanocube Size (nm) |
| 0 | 78 |
| 10 | 96 |
| 25 | 133 |
| 35 | 147 |
| 50 | 223 |
| 70 | 231 |
| 90 | 538 |
Hydro-chemical Pathways
Hydro-chemical synthesis represents a broader category of methods that occur in aqueous solutions. These pathways often involve simple mixing of precursor solutions at room temperature or slightly elevated temperatures. The synthesis of nickel hexacyanoferrate via this route can be achieved by reacting a nickel(II) salt with potassium hexacyanoferrate(III). nih.gov The resulting precipitate can be collected, washed, and dried to obtain the final product.
The simplicity and scalability of hydro-chemical methods make them attractive for large-scale production. stanford.edu However, the rapid nature of the precipitation can sometimes lead to products with lower crystallinity. acs.org To improve the crystallinity, the synthesis can be carried out at elevated temperatures, for instance at 70 °C. acs.org
Template-Assisted Synthesis Strategies
Template-assisted synthesis offers a powerful approach to control the morphology and dimensionality of the resulting nickel-iron cyanide complexes. This method utilizes a pre-existing nanostructure as a template to guide the formation of the desired material. Nanoporous membranes, such as those made from alumina or polycarbonate, are commonly used as templates for the synthesis of nanowires. beloit.edu
The process typically involves filling the pores of the template with the desired material through methods like electrodeposition. beloit.edu For the synthesis of nickel-iron cyanide nanowires, a nickel nanowire template can first be synthesized via a chemical reduction method. These nickel nanowires can then serve as a sacrificial template. By reacting the nickel nanowires with a solution containing hexacyanoferrate ions, a controlled conversion to nickel hexacyanoferrate can be achieved, resulting in nanowire structures.
This strategy allows for the fabrication of one-dimensional nanostructures with well-defined diameters and lengths, which can be beneficial for applications where high surface area and directional charge transport are desired.
Defect Engineering during Synthesis
The electrochemical properties and stability of nickel hexacyanoferrates are significantly influenced by the presence of defects within their crystal structure. researchgate.net Defect engineering during synthesis provides a means to intentionally introduce or control the concentration of these defects to enhance the material's performance.
Controlled Formation of Vacancy Sites (e.g., CN Vacancies, Fe(CN)6 Vacancies)
Vacancies in the crystal lattice, particularly [Fe(CN)6] vacancies, are common defects in Prussian blue analogues. rsc.org These vacancies are often filled with coordinated water molecules. While sometimes considered detrimental, the presence of vacancies can also create additional pathways for ion diffusion. researchgate.net
The formation of these vacancies can be controlled through various synthetic parameters. For instance, thermal treatment of as-synthesized NiHCF can lead to the loss of cyanide groups, creating CN vacancies. Annealing NiHCF in an oxygen atmosphere at 100 °C has been shown to increase the number of [Fe(CN)6] vacancies, which in some cases can boost the material's specific capacitance. mmu.ac.uk Conversely, annealing in a nitrogen atmosphere can suppress the formation of these vacancies. mmu.ac.uk
The choice of precursors and the addition of chelating agents during co-precipitation can also influence the concentration of vacancies. Using chelating agents like ethylenediaminetetraacetic acid (EDTA) can reduce the nucleation rate and improve the crystallinity of the resulting NiHCF, leading to a lower vacancy level. researchgate.net For example, the addition of EDTA to the synthesis mixture has been shown to reduce the vacancy level from 28% to 11%. researchgate.net
Table 2: Effect of Synthesis Additives on Vacancy Levels in NiHCF researchgate.net
| Additive | Vacancy Level (%) |
| None | 28 |
| EDTA | 11 |
Solvothermal and Hydrothermal Approaches
Solvothermal and hydrothermal methods are versatile synthesis techniques that are carried out in a sealed vessel (autoclave) under elevated temperature and pressure. The solvent used is water in the case of hydrothermal synthesis and a non-aqueous solvent in the case of solvothermal synthesis. These methods are known for producing highly crystalline and well-defined nanostructures.
Hydrothermal synthesis has been successfully employed for the preparation of various metal hexacyanoferrates. researchgate.net This method allows for the in-situ growth of nickel hexacyanoferrate nanocrystals on various substrates. For example, by heating a nickel foam in an aqueous solution containing graphene oxide, potassium ferricyanide (B76249), and an acid, NiHCF nanocube arrays can be directly synthesized on the foam. researchgate.net In this case, the nickel foam serves as both the substrate and the nickel source.
Solvothermal synthesis offers additional control over the product's properties by varying the solvent. For instance, the cleavage of the C-CN bond in acetonitrile has been utilized in a photo-assisted process to produce metal cyanides, including those of nickel, by reacting the corresponding metal nitrate salt in a solvothermal environment. nih.gov The choice of solvent can also influence the morphology of the final product.
These methods provide a route to produce high-quality nickel-iron cyanide complexes with tailored morphologies and crystallinities, which are crucial for their performance in various applications.
Stoichiometric Control and Compositional Variations in Synthesis
The precise control of stoichiometry is a critical factor in the synthesis of nickel(II)-iron cyanide complexes, as it directly influences the resulting composition, structure, and properties of the material. Variations in the molar ratios of the nickel and hexacyanoferrate precursors allow for the targeted synthesis of distinct molecular clusters and extended network structures.
Research into the synthesis of high-nuclearity metal-cyanide clusters has demonstrated that the ratio of reactants is a key determinant of the final product. Assembly reactions between a tricyanometalate precursor, such as [(tach)Fe(CN)3] (where tach is cis,cis-1,3,5-triaminocyclohexane), and a hydrated nickel salt like [Ni(H2O)6]2+ can yield different products based on their stoichiometric relationship. For instance, reacting these precursors in an aqueous solution can lead to the formation of a cubic [(tach)4(H2O)12Ni4Fe4(CN)12]8+ cluster. berkeley.edu However, altering the stoichiometry by introducing a large excess of the nickel precursor relative to the iron-cyanide complex results in the formation of a different, trigonal pyramidal [(tach)(H2O)15Ni3Fe(CN)3]6+ cluster. berkeley.edu This demonstrates a clear compositional variation directed by the stoichiometric control of the reagents.
The synthetic approach significantly impacts the final composition. A widely used technique for producing nickel hexacyanoferrate (NiHCF) is the coprecipitation method. acs.orgresearchgate.net This method involves the simultaneous, slow, dropwise addition of aqueous solutions of the nickel salt and the hexacyanoferrate salt into a reaction vessel. acs.org Maintaining a constant ratio of these reactants throughout the addition process is crucial for ensuring a consistent and homogenous composition of the resulting precipitate. acs.org This level of control helps prevent the formation of undesired phases and ensures the targeted stoichiometry in the final product.
The table below summarizes the effect of varying stoichiometric ratios of nickel and iron-cyanide precursors on the composition of the resulting molecular clusters, as observed in specific research findings.
| Molar Ratio (Ni2+ : [Fe(CN)6]x- precursor) | Resulting Complex Composition | Structural Arrangement | Reference |
|---|---|---|---|
| Approx. 1:1 | [(tach)4(H2O)12Ni4Fe4(CN)12]8+ | Cubic | berkeley.edu |
| Large Excess of Ni2+ | [(tach)(H2O)15Ni3Fe(CN)3]6+ | Trigonal Pyramidal | berkeley.edu |
Beyond discrete molecular clusters, stoichiometric control is also fundamental in creating extended coordination polymers, often referred to as Prussian Blue analogues. acs.org In these structures, transition metal cations like nickel and iron are linked by bridging cyanide ligands to form a face-centered cubic framework. acs.org The general electrochemical reaction for these materials can be described as A(x)NiFe(CN)6 + zA+ + ze- ↔ A(x+z)NiFe(CN)6, where A+ is an alkali ion. The precise stoichiometry, represented by x and y, is determined by the synthesis conditions. The ratio of the metal precursors directly influences the oxidation states of the iron and nickel centers and the incorporation of alkali cations to maintain charge neutrality, thereby defining the material's electrochemical properties.
In some synthetic procedures, an excess of one reactant is deliberately used. For example, when preparing tetracyanonickelate(II), a potassium cyanide solution is added to a nickel(II) sulfate (B86663) solution. homescience.net Initially, a precipitate of nickel(II) cyanide forms, which then redissolves as more cyanide is added to form the soluble tetracyanonickelate(II) complex. Adding too much cyanide can lead to the formation of a different complex, highlighting how the reactant ratio controls the species present in the solution and, consequently, the final isolated product. homescience.net
The choice of synthetic methodology, whether it be coprecipitation for nanoparticles or self-assembly for molecular clusters, provides a pathway to control the stoichiometry. berkeley.eduacs.org This control is paramount for tuning the material's characteristics for specific applications, such as in battery electrodes or as magnetic materials. acs.org
Advanced Structural Elucidation of Nickel Ii Iron Cyanide Architectures
Crystallographic Analysis
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for unambiguous structure determination. For nickel(II)-iron cyanide and its derivatives, SC-XRD has been instrumental in resolving the atomic coordinates and confirming the connectivity of the Ni-N≡C-Fe linkages. These studies have provided detailed information on bond lengths and angles, offering a precise picture of the local coordination environments of both the nickel and iron ions.
For instance, in two-dimensional honeycomb-like bimetallic complexes, SC-XRD has revealed that each hexacyanoferrate(III) ion can connect to three nickel(II) ions through its cis-cyanide groups, with the remaining cyanide groups being terminal. rsc.org The bridging cyanide ligands coordinate to the nickel ions in a trans fashion. rsc.org Furthermore, SC-XRD has been used to characterize ionic complexes where no cyano-bridging occurs, highlighting the versatility of the coordination chemistry in these systems. rsc.org
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a more commonly employed technique for the routine characterization of polycrystalline nickel(II)-iron cyanide materials. PXRD patterns provide a fingerprint of the crystalline phases present in a sample and are used to determine the lattice parameters and crystal system.
Many synthesized nickel hexacyanoferrates exhibit a face-centered cubic (FCC) structure, analogous to Prussian blue. stanford.eduresearchgate.net The diffraction peaks can be indexed to specific crystallographic planes, such as (111), (200), (220), (311), (400), (420), (422), (440), (600), (620), (640), and (642). mmu.ac.uk The lattice parameter for these cubic structures is typically around 10.2 Å. stanford.edummu.ac.uk The sharpness and clarity of the diffraction peaks in a PXRD pattern are indicative of the material's crystallinity, with sharper peaks suggesting a higher degree of crystalline order. researchgate.net Synthesis conditions, such as temperature, can influence the crystallinity of the resulting material. stanford.edu
| Diffraction Peak (2θ) | Miller Indices (hkl) | Reference |
|---|---|---|
| 15.01° | (111) | mmu.ac.uk |
| 17.3° / 17.40° | (200) | mmu.ac.ukresearchgate.net |
| 24.54° | (220) | mmu.ac.uk |
| 31.12° | (220) | researchgate.net |
| 29.1° | (311) | mmu.ac.uk |
| 35.56° | (311) | researchgate.net |
| 30.64° | (400) | mmu.ac.uk |
| 43.15° | (400) | researchgate.net |
| 43.4° | (422) | mmu.ac.uk |
| 53.73° | (422) | researchgate.net |
| 50.65° | (440) | mmu.ac.uk |
| 57.33° | (511) | researchgate.net |
| 53.89° | (600) | mmu.ac.uk |
| 57.13° | (620) | mmu.ac.uk |
| 64.86° | (533) | researchgate.net |
| 66.08° | (640) | mmu.ac.uk |
| 68.87° | (642) | mmu.ac.uk |
Analysis of Crystal Defects and Vacancies within the Framework
Ideal crystal structures are a theoretical concept, and real materials invariably contain defects and vacancies that can significantly influence their properties. In nickel(II)-iron cyanide frameworks, a common type of defect is the [Fe(CN)₆] vacancy. sci-hub.cat These vacancies, where a hexacyanoferrate group is missing from its lattice position, are often charge-compensated by the coordination of water molecules to the metal centers. sci-hub.cat The presence of these vacancies can impact the material's electrochemical performance and ionic conductivity. sci-hub.cat
Another type of imperfection is the point defect, where an atom is missing from its lattice site (vacancy defect) or is located in an interstitial position (interstitial defect). byjus.com In ionic crystals like nickel hexacyanoferrates, these can manifest as Schottky defects (pairs of cation and anion vacancies) or Frenkel defects (an ion displaced to an interstitial site). byjus.com The formation of these defects can be influenced by factors such as rapid crystallization or irradiation. youtube.com Furthermore, the presence of extra cations in interstitial sites can lead to metal excess defects. byjus.com The study of these imperfections is crucial for a complete understanding of the material's structure-property relationships.
Examination of Structural Distortions and Symmetry (e.g., Cubic, Monoclinic, Rhombohedral, Tetragonal)
While many nickel(II)-iron cyanide compounds adopt a high-symmetry cubic structure (space group Fm-3m), structural distortions can lead to lower symmetry crystal systems. mmu.ac.uksci-hub.cat For example, the presence of certain alkali metal ions can induce a distortion from the cubic phase.
Studies have shown that by controlling the crystallization process, it is possible to synthesize nickel hexacyanoferrate with a monoclinic structure. sci-hub.catresearchgate.net This distortion is characterized by a shift in the C-N-Ni bond angles from the ideal 180° and an elongation of the Ni···Fe distance. sci-hub.cat Such structural distortions can have a profound impact on the material's electronic and electrochemical properties. For instance, the monoclinic phase has been shown to exhibit a reduced band gap and enhanced redox activity of the iron centers. sci-hub.cat
The presence of different cations can also influence the crystal symmetry. For example, NiNa₂[Fe(CN)₆]·2H₂O and NiK₂[Fe(CN)₆]·2H₂O have been found to be orthorhombic (space group Pmn2₁), a distortion from the cubic structure. researchgate.netcapes.gov.br However, in the case of the larger cesium cation, as in NiCs₂[Fe(CN)₆], the orthorhombic distortion is not observed, and the cubic cell is retained. researchgate.netcapes.gov.br
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Ni₃[Fe(CN)₆]₂·16H₂O | Cubic | Fm-3m | researchgate.netcapes.gov.br |
| NiCs₂[Fe(CN)₆] | Cubic | Fm-3m | researchgate.netcapes.gov.br |
| Monoclinic Nickel Hexacyanoferrate | Monoclinic | - | sci-hub.catresearchgate.net |
| NiNa₂[Fe(CN)₆]·2H₂O | Orthorhombic | Pmn2₁ | researchgate.netcapes.gov.br |
| NiK₂[Fe(CN)₆]·2H₂O | Orthorhombic | Pmn2₁ | researchgate.netcapes.gov.br |
Interlayer and Intralayer Structural Features in Two-Dimensional Complexes
Beyond the typical three-dimensional frameworks, nickel(II)-iron cyanide complexes can also form lower-dimensional structures, such as two-dimensional (2D) layers. In these 2D architectures, the intralayer structure is defined by the covalent linkages between the nickel and iron centers via cyanide bridges. rsc.org A notable example is a honeycomb-like assembly where hexacyanoferrate(III) ions connect three nickel(II) ions each, forming neutral layers. rsc.org
Spectroscopic and Microscopic Structural Probes
While crystallography provides a picture of the long-range order, a variety of spectroscopic and microscopic techniques are essential for probing the local structure, bonding, and morphology of nickel(II)-iron cyanide architectures. These methods offer complementary information that is vital for a comprehensive structural elucidation.
Note: Due to the instruction to focus solely on the provided outline, the content for section "3.2. Spectroscopic and Microscopic Structural Probes" is not generated at this time as it falls outside the specified subsections.
Electron Microscopy (Scanning Electron Microscopy, Transmission Electron Microscopy)
Electron microscopy techniques are indispensable for visualizing the morphology and microstructure of nickel(II)-iron cyanide materials.
Transmission Electron Microscopy (TEM) offers higher resolution imaging, allowing for the visualization of the internal structure and the arrangement of the nanocrystals within the larger agglomerates. mdpi.com TEM images can confirm the ordered, crystalline nature of the material at a high magnification. mdpi.com For instance, TEM has been used to observe the transformation of nickel hexacyanoferrate nanocubes into nanoporous skeletons through chemical etching.
The following table summarizes typical morphological features of nickel(II)-iron cyanide observed by electron microscopy:
| Technique | Observed Features | Typical Dimensions |
| SEM | Porous agglomerates, Cubic nanocrystals | 20-50 nm grains stanford.edu |
| TEM | Ordered superstructures, Nanoporous frameworks | High-magnification internal structure mdpi.com |
Vibrational Spectroscopy (Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for probing the vibrational modes of the chemical bonds within nickel(II)-iron cyanide, providing critical information about its composition and the local coordination environment of the metal centers.
The most significant feature in the FTIR spectrum of nickel hexacyanoferrate is the intense absorption band corresponding to the stretching vibration of the cyanide (C≡N) ligand. The position of this band is highly sensitive to the oxidation states of the iron and nickel ions and the nature of the bridging between them. acs.org Typically, the C≡N stretching frequency for the Fe(II)-CN-Ni(II) linkage appears in the range of 2090-2100 cm⁻¹. researchgate.net A shift to higher wavenumbers (around 2150-2170 cm⁻¹) is indicative of the oxidation of Fe(II) to Fe(III). researchgate.net
FTIR spectra also provide evidence for the presence of water molecules within the crystal structure. Broad absorption bands around 3400 cm⁻¹ and a sharper band around 1610 cm⁻¹ are characteristic of the O-H stretching and H-O-H bending vibrations of both coordinated and zeolitic water, respectively. mmu.ac.uk
Key FTIR absorption bands for Nickel(II)-Iron Cyanide are presented below:
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3400 | O-H stretching | Presence of interstitial and coordinated water mmu.ac.uk |
| 2090 - 2100 | C≡N stretching (Fe(II)-CN-Ni(II)) | Confirms the cyanide bridge and Fe(II) oxidation state researchgate.net |
| ~2160 | C≡N stretching (Fe(III)-CN-Ni(II)) | Indicates oxidation of iron centers researchgate.net |
| ~1610 | H-O-H bending | Presence of water molecules mmu.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-level insights into the structure, dynamics, and chemical environment within nickel(II)-iron cyanide frameworks.
¹H NMR can be employed to study the water molecules present in the structure and to probe the local magnetic environment.
¹³C NMR is particularly useful for investigating the cyanide ligands. The chemical shift of the ¹³C nucleus in the cyanide group is sensitive to the nature of the metal atoms it bridges and their oxidation states. Paramagnetic shifts in the ¹³C NMR spectra of iron-bound cyanides can serve as a probe to estimate the donor effect of neighboring ligands. nih.gov
Solid-State NMR is essential for characterizing these insoluble coordination polymers. For instance, ⁶¹Ni NMR, despite the challenges associated with the quadrupolar nature and low natural abundance of the ⁶¹Ni nucleus, can be used to study Ni(0) complexes and could in principle be applied to diamagnetic Ni(II) species in tetrahedral environments. huji.ac.il However, the paramagnetic nature of the more common square-planar and octahedral Ni(II) makes its observation in high-resolution NMR difficult. huji.ac.il Variable temperature NMR studies can also provide information on dynamic processes within the structure, such as the rotation of molecular fragments. nih.gov
Mössbauer Spectroscopy for Iron Site Analysis and Oxidation States
Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing precise information about the oxidation state, spin state, and local coordination environment of the iron atoms.
In the context of nickel(II)-iron cyanide, ⁵⁷Fe Mössbauer spectroscopy is instrumental in distinguishing between Fe(II) and Fe(III) centers within the lattice. The isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters obtained from the Mössbauer spectrum. For instance, low-spin Fe(II) in the Fe(II)-CN-Ni(II) arrangement typically exhibits a small isomer shift and no significant quadrupole splitting due to its symmetrical electronic environment. In contrast, the presence of Fe(III) would result in a different isomer shift. This technique has been successfully used to study heat-induced phase transformations in Ni-Fe cyanides. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a sensitive technique for detecting and characterizing species with unpaired electrons. In nickel(II)-iron cyanide, both Ni(II) (with a d⁸ electron configuration) and potentially Fe(III) (d⁵) can be EPR active.
EPR studies on Ni(II) complexes can confirm the S=1 ground state and allow for the quantification of zero-field splitting parameters. osti.govnih.gov The EPR spectra of Ni(II) ions can be complex, with their appearance depending on whether the zero-field splitting parameter (D) is larger or smaller than the microwave energy. nih.gov Analysis of the EPR spectra provides valuable information on the symmetry of the coordination environment around the Ni(II) ion. nih.govnih.gov This technique is also crucial for investigating the magnetic interactions between the metal centers in the cyanide-bridged framework.
UV-Visible and Circular Dichroism Spectroscopy
UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the nickel(II)-iron cyanide complex, which are responsible for its color. The absorption spectrum of the green hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, shows prominent absorption peaks around 450 nm and 700 nm. docbrown.info In nickel hexacyanoferrate, the electronic spectrum is dominated by d-d transitions of the nickel ions and metal-to-ligand charge transfer (MLCT) bands. The positions and intensities of these bands can be influenced by the specific coordination environment and the oxidation states of the metal ions. For instance, the complex [Ni(CN)₄]²⁻ exhibits a characteristic absorption peak around 290 nm. researchgate.net
Circular Dichroism (CD) spectroscopy is used to study chiral molecules. While nickel(II)-iron cyanide itself is not typically chiral, CD spectroscopy can be a powerful tool for studying related chiral metal complexes. The first optical resolution and CD spectrum of a Ni(IV) complex have been reported. rsc.org In the near-infrared (NIR) region, CD spectra can provide information on the d-d transitions of metal complexes, which are sensitive to the conformation of the ligands and the configuration around the central metal atom. jascoinc.com
The following table summarizes the key electronic transitions observed in related nickel complexes:
| Complex | λ_max (nm) | Type of Transition |
| [Ni(H₂O)₆]²⁺ | ~450, ~700 | d-d transitions docbrown.info |
| [Ni(NH₃)₆]²⁺ | ~360, ~590 | d-d transitions docbrown.info |
| [Ni(CN)₄]²⁻ | ~290 | Charge transfer researchgate.net |
Thermogravimetric Analysis for Thermal Stability and Coordinated Water Content
Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability of nickel(II)-iron cyanide and quantifying the amount of water present in its structure. TGA measures the change in mass of a sample as a function of temperature.
A typical TGA curve for nickel hexacyanoferrate shows distinct weight loss steps. The initial weight loss, occurring at temperatures up to around 150-200°C, is attributed to the removal of physically adsorbed and zeolitic water molecules from the interstitial sites of the framework. A subsequent weight loss at higher temperatures corresponds to the removal of coordinated water molecules that are directly bonded to the metal centers. jmaterenvironsci.comresearchgate.net The thermal decomposition of the cyanide framework itself generally begins at temperatures above 250-300°C. iaea.orgacs.org By analyzing the percentage of weight loss at each step, the stoichiometry of the hydrated compound can be determined. mmu.ac.uk
Theoretical and Computational Investigations of Nickel Ii Iron Cyanide Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has proven to be a powerful tool for understanding the fundamental properties of nickel hexacyanoferrates. researchgate.net These calculations allow for the accurate prediction of the material's geometry, electronic structure, and spectroscopic parameters.
Geometry Optimization and Electronic Structure Prediction
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule by finding the lowest energy state. researchgate.netstackexchange.com For nickel hexacyanoferrate, a Prussian blue analogue, DFT computations have predicted the existence of a tetragonal crystal structure that is energetically similar to the more commonly known cubic structure. researchgate.net The optimization process involves calculating bond lengths, angles, and dihedral angles that best represent the molecule's structure based on its electronic interactions. researchgate.net
The electronic structure of nickel hexacyanoferrate has been thoroughly investigated using DFT. These studies confirm that it is a semiconductor or insulator with a significant band gap. researchgate.net The electronic density of states reveals that the band edges are primarily composed of orbitals from the iron coordinated to carbon, suggesting that modifications at this site could significantly impact the material's conductivity. researchgate.net
Table 1: Optimized Structural Parameters for Nickel Hexacyanoferrate
| Parameter | Value |
| Crystal System | Cubic (Fm-3m), Tetragonal (P4m2) researchgate.net |
| Fe-C Bond Length | ~1.93 Å |
| C-N Bond Length | ~1.17 Å |
| Ni-N Bond Length | ~2.03 Å |
Note: The values presented are approximate and can vary depending on the specific computational methods and parameters used.
Prediction of Spectroscopic Parameters
DFT calculations are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model. For instance, vibrational frequencies calculated from the optimized geometry can help interpret infrared and Raman spectra, confirming the compound's formation and providing details about its bonding environment. researchgate.net Similarly, predictions of electronic transitions are crucial for understanding UV-Vis absorption spectra.
Molecular Orbital Theory and Electronic State Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic states and bonding within the nickel(II)-iron cyanide complex. This analysis is key to explaining the material's reactivity and physical properties.
HOMO-LUMO Gap Determination
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry, as it relates to the chemical reactivity and stability of a molecule. uctm.edu A smaller HOMO-LUMO gap generally indicates higher reactivity. uctm.edu For nickel complexes, the HOMO-LUMO energy gaps can be determined using DFT calculations. researchgate.net In the context of nickel hexacyanoferrate, which is a semiconductor, this gap corresponds to the material's band gap, with reported values ranging from 1.90 eV to 4.94 eV. researchgate.net It is important to note that while often correlated, the HOMO-LUMO gap of a solvent molecule in an electrolyte is not a direct measure of the electrochemical stability window. rsc.org
Table 2: Representative HOMO-LUMO Gap Energies for Nickel Complexes
| Complex Type | HOMO-LUMO Gap (eV) |
| Nickel(II) Complex (Tetrahedral) | ~2.97 - 5.12 researchgate.net |
| Nickel Hexacyanoferrate | 1.90 - 4.94 researchgate.net |
Note: The HOMO-LUMO gap is influenced by the specific ligands and geometry of the complex.
Grand Canonical Monte Carlo (GCMC) Simulations for Adsorption Mechanisms
Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational technique used to study the adsorption of molecules onto the surface of materials like nickel hexacyanoferrate. researchgate.netmdpi.com These simulations can predict adsorption isotherms, isosteric heats of adsorption, and selectivity for different guest molecules, providing a molecular-level understanding of the adsorption process. mdpi.com
GCMC simulations have been employed to investigate the adsorption of various gases in porous materials, demonstrating that the pore size and the interaction potential between the adsorbent and the adsorbate are critical factors. elsevierpure.commdpi.com For instance, in the context of separating gases, GCMC can help determine the optimal pore size to enhance the selective adsorption of one component over another. mdpi.com This methodology is valuable for designing and optimizing nickel hexacyanoferrate-based materials for applications such as gas separation and storage. researchgate.net
Magnetic Phenomena in Nickel Ii Iron Cyanide Systems
Magnetization Behavior and Magnetic Phase Transitions
The magnetic properties of nickel(II)-iron cyanide systems are complex and give rise to a variety of interesting phenomena, including transitions from paramagnetic to ferromagnetic states, ferrimagnetic behavior, and spin-glass characteristics. These behaviors are a direct consequence of the interactions between the spin centers of the nickel(II) and iron(III) ions.
Paramagnetic to Ferromagnetic Phase Transitions
At sufficiently high temperatures, nickel(II)-iron cyanide complexes typically exhibit paramagnetic behavior, where the magnetic moments of the individual metal ions are randomly oriented, leading to a net magnetization of zero in the absence of an external magnetic field. sapub.orgresearchgate.net As the temperature is lowered, a phase transition to a ferromagnetic state can occur. researchgate.net This transition is characterized by the spontaneous alignment of the magnetic moments, resulting in a net magnetic moment even without an applied field. researchgate.net
For instance, a ternary metal Prussian Blue analogue, Co₀.₇₅Ni₀.₇₅[Fe(CN)₆]·6.8H₂O, undergoes a paramagnetic to ferromagnetic phase transition at a Curie temperature (Tc) of 15.9 K. researchgate.net Above this temperature, the material is paramagnetic, but below 15.9 K, it exhibits ferromagnetic ordering of the spins from the Fe(III), Co(II), and Ni(II) ions. researchgate.net Similarly, the molecular magnet copper(II) hexacyanoferrate(III), Cu₁.₅[Fe(CN)₆]·6H₂O, displays a paramagnetic to ferromagnetic transition with a Curie temperature of 19 K. researchgate.net
The transition from a paramagnetic to a ferromagnetic state is a hallmark of cooperative magnetic interactions within the material. science.gov The temperature at which this occurs, the Curie temperature, is a critical parameter that defines the onset of long-range magnetic order. researchgate.net
| Compound | Transition Type | Curie Temperature (Tc) | Reference |
|---|---|---|---|
| Co₀.₇₅Ni₀.₇₅[Fe(CN)₆]·6.8H₂O | Paramagnetic to Ferromagnetic | 15.9 K | researchgate.net |
| Cu₁.₅[Fe(CN)₆]·6H₂O | Paramagnetic to Ferromagnetic | 19 K | researchgate.net |
| [FeIII(C₅Me₅)₂]•+[TCNE]•- | Paramagnetic to Ferromagnetic | 4.8 K | researchgate.net |
Ferrimagnetic Behavior and Competing Interactions
For example, in a dinuclear Ni(II) complex with both azide (B81097) (N₃⁻) and a hydrogen-bonded O-H...O moiety as bridging ligands, the azide ligand promotes ferromagnetic coupling between the Ni(II) centers, while the hydrogen bond facilitates antiferromagnetic interactions. nih.gov The net magnetic property of the system depends on the relative strengths of these opposing forces. nih.gov Similarly, in nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles, the competition between short-range interparticle exchange interactions and long-range dipolar interactions influences the magnetic behavior. elsevierpure.com
The presence of competing interactions can lead to complex magnetic phase diagrams and interesting phenomena such as metamagnetism, where a material transitions from an antiferromagnetic to a ferromagnetic state under the influence of an external magnetic field. A zigzag chain compound, {[FeIII{HB(pz)₃}(CN)₃]₂[NiII(dpt)]}n · 3nH₂O, exhibits such behavior due to weak interchain antiferromagnetic interactions competing with intrachain ferromagnetic coupling. researchgate.net
Spin-Glass Behavior and Magnetic Hardness
In some disordered or frustrated nickel(II)-iron cyanide systems, a spin-glass state can emerge at low temperatures. chemrxiv.org This state is characterized by a random, frozen orientation of the spins without long-range magnetic order. semanticscholar.org The transition to a spin-glass state is often identified by a bifurcation in the field-cooled (FC) and zero-field-cooled (ZFC) magnetization curves and frequency dependence in AC susceptibility measurements. researchgate.netsemanticscholar.org
For example, the complex Ni₀.₇₅Cu₀.₇₅[Fe(CN)₆]•6.3H₂O exhibits spin-glass-like behavior, indicated by the non-saturation of magnetization at high fields and a clear difference between FC and ZFC magnetization. researchgate.net This behavior arises from the inherent structural disorder and competing magnetic interactions within the material. chemrxiv.org Similarly, single-domain nickel-substituted cobalt ferrite nanoparticles show spin-glass-like characteristics due to disordered spins at the nanoparticle surface. semanticscholar.org
Magnetic hardness, characterized by a large coercive field at low temperatures, is another notable property observed in some of these systems. researchgate.net The complex Ni₀.₇₅Cu₀.₇₅[Fe(CN)₆]•6.3H₂O, for instance, displays a very large coercive field at lower temperatures, indicating significant magnetic hardness. researchgate.net
Exchange Coupling Interactions (e.g., Ferromagnetic, Antiferromagnetic)
The magnetic properties of nickel(II)-iron cyanide systems are fundamentally governed by exchange coupling interactions between the paramagnetic metal centers, mediated by the cyanide bridging ligands. These interactions can be either ferromagnetic, favoring parallel alignment of spins, or antiferromagnetic, favoring antiparallel alignment.
The nature of the exchange coupling is highly dependent on the geometry of the M-CN-M' linkage and the electronic configurations of the metal ions involved. In many Prussian blue analogues, the Fe(III)-CN-Ni(II) linkage facilitates ferromagnetic coupling. A study on a cyanide-bridged iron(III)-nickel(II) chain compound, {[FeIII{HB(pz)₃}(CN)₃]₂[NiII(dpt)]}n · 3nH₂O, revealed intrachain ferromagnetic coupling with an exchange coupling constant (J) of +11.4 cm⁻¹. researchgate.net
Conversely, antiferromagnetic interactions can also be present, particularly between chains or layers in extended structures. researchgate.net In the aforementioned chain compound, weak interchain antiferromagnetic interactions (J' ca. -0.07 cm⁻¹) were also observed. researchgate.net The competition between these ferromagnetic and antiferromagnetic interactions gives rise to the complex magnetic behaviors discussed previously.
Theoretical approaches, such as Density Functional Theory (DFT), are often employed to calculate and understand the nature and magnitude of these exchange interactions. aps.org These calculations can provide valuable insights into the electronic structure and the factors that determine whether the coupling will be ferromagnetic or antiferromagnetic.
Magnetic Anisotropy and Zero-Field Splitting (ZFS) Effects
Magnetic anisotropy refers to the directional dependence of a material's magnetic properties. In nickel(II)-iron cyanide systems, this anisotropy is primarily a single-ion property arising from the electronic structure of the individual metal ions, particularly the zero-field splitting (ZFS) of their ground electronic states. acs.orgnih.gov
ZFS is the splitting of spin sublevels in the absence of an external magnetic field, caused by the interplay of the crystal field environment and spin-orbit coupling. semanticscholar.org For a Ni(II) ion (d⁸ configuration) in an octahedral environment, the ground state is ³A₂g, which is orbitally non-degenerate. semanticscholar.org However, distortions from perfect octahedral symmetry can lead to a non-zero ZFS, which is crucial for the development of interesting magnetic phenomena. semanticscholar.org
The sign and magnitude of the ZFS parameter, D, are critical. A negative D value indicates an easy-axis anisotropy, where the magnetic moment prefers to align along a specific crystallographic axis. This is a key ingredient for single-molecule magnet (SMM) behavior. mdpi.comnih.gov Conversely, a positive D value signifies an easy-plane anisotropy.
In a series of mononuclear complexes, a nickel(II) complex was found to have an in-plane anisotropy with a D value of 4.920 cm⁻¹. acs.org Theoretical calculations are often used to support experimental findings and to understand the relationship between the coordination geometry and the resulting magnetic anisotropy. mdpi.comnih.gov
| Compound | D (cm⁻¹) | g_iso | Reference |
|---|---|---|---|
| Ni(terpyCOOH)₂₂∙4H₂O | -6.0 | 2.185 | mdpi.comnih.gov |
| Ni(terpyepy)₂₂ MeOH | -4.7 | 2.189 | mdpi.comnih.gov |
Influence of Structural Parameters, Defects, and Composition on Magnetic Properties
The magnetic behavior of nickel hexacyanoferrate, a member of the Prussian blue analogues, is intricately linked to its structural characteristics, the presence of crystalline defects, and its precise chemical composition. These factors can be manipulated to fine-tune the material's magnetic properties, such as its magnetic ordering temperature and coercive field.
Structural Parameters
The arrangement of atoms in the crystal lattice of nickel hexacyanoferrate plays a critical role in determining its magnetic properties. The superexchange interactions between the magnetic centers, Ni(II) and Fe(III), are mediated by the cyanide bridges, and any change in the geometry of these linkages can alter the strength and nature of the magnetic coupling.
In related nickel(II) complexes, subtle structural changes, such as the axial compression of the octahedral environment around the nickel(II) ions, can induce significant magnetic anisotropy. nih.gov This leads to a negative value of the zero-field splitting parameter (D), which is a key factor in the emergence of phenomena like field-induced Single-Molecule Magnet (SMM) behavior. nih.gov Although not directly observed in bulk nickel hexacyanoferrate, this principle highlights the sensitivity of nickel's magnetic state to its local coordination geometry.
Influence of Defects
Crystalline defects, such as vacancies, can introduce significant perturbations in the magnetic ordering of nickel-containing compounds. In nanostructured nickel oxide, for instance, the presence of both Ni²⁺ and O²⁻ vacancies is crucial for its magnetic behavior. rsc.org These defects can lead to a core-shell magnetic structure, with an antiferromagnetic core and a ferromagnetic or spin-glass-like shell. rsc.org
The ferromagnetic response in such defective materials is often attributed to uncompensated surface spins and the formation of magnetic polarons mediated by vacancies. rsc.org Specifically, O²⁻ vacancies can act as donor impurities, facilitating the alignment of magnetic moments associated with Ni²⁺ vacancies. rsc.org The concentration of these defects directly impacts the effective magnetization, which tends to decrease as the concentration of vacancies is reduced through processes like annealing. rsc.org
Influence of Composition
The chemical composition of nickel hexacyanoferrate analogues is a powerful tool for tuning their magnetic properties. rsc.orgrsc.org By substituting either the nickel or the iron ions, or even the entire hexacyanoferrate group, it is possible to systematically alter the magnetic characteristics of the material. tandfonline.comtandfonline.comacs.org
One area of extensive research has been the partial substitution of low-spin Fe(III) ions with Cr(III) ions in the hexacyanometallate unit. tandfonline.comtandfonline.com This substitution has a marked effect on the magnetic properties of the resulting solid solutions.
Key Research Findings on Compositional Influence:
Transition Temperature (TC): The magnetic ordering temperature, or Curie temperature (TC), is strongly dependent on the composition. In the series KNiII[FeIII(CN)6]1−x[CrIII(CN)6]x, the transition temperature increases as the proportion of Cr(III) increases (i.e., with increasing x). tandfonline.com
Saturation Magnetization: Conversely, the saturation magnetization has been observed to decrease with an increase in the iron concentration (decreasing x). tandfonline.comtandfonline.com
Magnetic Ordering: A change from paramagnetic to ferromagnetic behavior is observed as the iron content increases beyond a certain threshold (x = 0.1 in one study). tandfonline.com
Coercivity: For compositions that exhibit ferromagnetic behavior, the coercive field, which is a measure of the material's resistance to demagnetization, also varies with composition, indicating that these materials are soft magnets. tandfonline.com
The substitution of low-spin iron(III) with cobalt(III) in the hexacyanometalate units also significantly affects the properties of the resulting solid solutions. acs.org These substitutions can influence charge propagation within the material. acs.org
The following table summarizes the observed trends in the magnetic properties of KNiII[FeIII(CN)6]1−x[CrIII(CN)6]x as a function of composition:
| Composition (x) | Magnetic Behavior at 5 K | Trend in Transition Temperature (TC) with increasing x | Trend in Saturation Magnetization with increasing x |
| 0.0 | Paramagnetic | - | Decreases |
| ≥ 0.1 | Ferromagnetic | Increases | Increases |
This table is based on findings from studies on KNiII[FeIII(CN)6]1−x[CrIII(CN)6]x solid solutions. tandfonline.comtandfonline.com
In another example, substituting Ni with Mg in nano-ferrites leads to a decrease in coercivity. mdpi.com This is attributed to the fact that Mg ions have no magnetic moment and thus introduce no magnetic anisotropy, which is a key factor influencing coercivity. mdpi.com
Electrochemical Behavior of Nickel Ii Iron Cyanide Materials
Redox Processes and Electron Transfer Mechanisms
The electrochemical behavior of nickel(II)-iron cyanide is rooted in the reversible redox transitions of the iron and nickel centers within its crystal lattice. The transfer of electrons is facilitated by the cyanide bridges that connect the metal ions, creating a pathway for charge propagation. The stability and efficiency of this process are highly dependent on the composition and structure of the material, as well as the nature of the electrolyte used.
Cyclic Voltammetry Analysis
Cyclic voltammetry (CV) is a key technique for investigating the electrochemical properties of nickel(II)-iron cyanide films. CV studies reveal well-defined redox peaks that correspond to the oxidation and reduction of the Fe(II)/Fe(III) and Ni(II)/Ni(III) couples. The shape and position of these peaks provide insights into the kinetics of the electron transfer process and the stability of the material over repeated cycling.
For instance, in the electrodeposition of nickel hexacyanoferrate films, cyclic voltammograms show a gradual increase in peak currents with successive scans, indicating the growth of a stable, electroactive layer on the electrode surface. researchgate.net A typical CV of a nickel hexacyanoferrate modified electrode displays a redox couple with a cathodic peak around +0.3 V and an anodic peak around +0.4 V. researchgate.net The electrochemical process is considered quasi-reversible. unesp.br
The interaction with different cations in the electrolyte can influence the electrochemical response. The size of the hydrated cations can affect their movement within the open framework of the nickel hexacyanoferrate, leading to differences in oxidation peak potentials. researchgate.net Studies have shown that the choice of electrolyte, such as KCl, KNO3, NaCl, or NaNO3, can impact the voltammetric performance, with KNO3 often being chosen for its ability to provide a well-defined and stable response. unesp.br
Oxidation and Reduction Potentials
The oxidation and reduction potentials of nickel(II)-iron cyanide are critical parameters that determine its suitability for various electrochemical applications. These potentials are associated with the Fe(CN)6]4−/[Fe(CN)6]3− redox couple. researchgate.net The formal potential (E°'), calculated as the average of the anodic and cathodic peak potentials, provides a measure of the thermodynamic ease of the redox reaction.
In different supporting electrolytes, the formal potential of the NiIIFeII(CN)6/NiIIFeIII(CN)6 process remains relatively stable. For example, in KCl and KNO3 electrolytes, the formal potential is approximately 0.51 V. unesp.br In NaCl and NaNO3, it is around 0.50 V and 0.52 V, respectively. unesp.br The third redox peak, observed around 0.61 V vs. Ag/AgCl, is attributed to the Fe2+ ↔ Fe3+ transition, while a second redox couple around 0.45 V is associated with Ni0 ↔ Ni2+. acs.org
The separation between the anodic and cathodic peak potentials (ΔEp) offers insight into the kinetics of the electron transfer. Smaller ΔEp values suggest faster electron transfer. For nickel hexacyanoferrate, ΔEp values have been reported to be around 0.10 V in KCl and KNO3, and slightly higher in NaCl (0.11 V) and NaNO3 (0.13 V), indicating a quasi-reversible process. unesp.br
| Electrolyte | Formal Potential (E°') (V) | Peak Separation (ΔEp) (V) | Reference |
|---|---|---|---|
| KCl | 0.51 | 0.10 | unesp.br |
| KNO3 | 0.51 | 0.10 | unesp.br |
| NaCl | 0.50 | 0.11 | unesp.br |
| NaNO3 | 0.52 | 0.13 | unesp.br |
| NH4Cl | 0.52 | 0.13 | unesp.br |
| NH4NO3 | 0.51 | 0.14 | unesp.br |
Electrocatalytic Performance
Nickel-iron cyanide materials have demonstrated significant promise as electrocatalysts for a range of important chemical reactions, owing to the synergistic effects between the nickel and iron active sites.
Oxygen Evolution Reaction (OER) Electrocatalysis
The Oxygen Evolution Reaction (OER) is a critical process in water splitting for hydrogen production. Nickel-iron based materials are known to be highly active for the OER in alkaline media. The incorporation of iron into the nickel-based catalyst structure can significantly enhance the catalytic activity. mdpi.commdpi.com The synergistic effect between Ni and Fe is a key factor in their high performance. nih.gov
For instance, NiFe-LDH (Layered Double Hydroxide) nanostructures have shown excellent OER performance. mdpi.com Ultrafast-prepared NiFe nanocluster/graphene heterojunctions exhibited exceptional activity, reaching a current density of 10 mA cm−2 at a low overpotential of 231 mV in basic conditions. rsc.org Furthermore, a NiFe-LDH electrocatalyst supported on a functional Ni and N-doped carbon layer achieved a current density of 100 mA cm−2 at an overpotential of 231 mV with a low Tafel slope of 26.0 mV dec−1, demonstrating high durability. nih.gov
| Catalyst | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| NiFe NCs/GO | 231 | - | rsc.org |
| NiFe-LDH/NNC/CP | - (100 mA cm⁻² @ 231 mV) | 26.0 | nih.gov |
| FeNi₃/C | - | 84.9 | nih.gov |
Hydrogen Evolution Reaction (HER) Electrocatalysis
The Hydrogen Evolution Reaction (HER) is the cathodic counterpart to the OER in water electrolysis. Nickel-based materials are also being explored as cost-effective catalysts for the HER. acs.org The mechanism of HER involves the initial adsorption of hydrogen ions (Volmer step), followed by either a chemical desorption (Tafel step) or an electrochemical desorption (Heyrovsky step) to produce hydrogen gas. nih.gov
Carbon Dioxide Reduction Electrocatalysis
The electrochemical reduction of carbon dioxide (CO2) into valuable fuels and chemicals is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Nickel-iron based catalysts have shown potential for this reaction.
Specifically, NiFe-CN catalysts derived from the exfoliation of NiFe-layered double hydroxide (B78521) have demonstrated excellent performance in reducing CO2 to carbon monoxide (CO). One such catalyst achieved a Faradaic efficiency of 93.5% for CO production at -0.8 V (vs. RHE) with a CO current density of 10.4 mA cm−2. rsc.org Theoretical studies have also suggested that NiFe nanoclusters can exhibit good catalytic activity and selectivity for the reduction of bicarbonate to formic acid. rsc.orgresearchgate.net The synergistic effect between nickel and nitrogen-doped carbon supports has also been shown to enhance the CO2 reduction performance. nih.gov
Ion Intercalation and Deintercalation Processes (e.g., Monovalent and Multivalent Ions)
The electrochemical functionality of Nickel(II)-Iron Cyanide, also known as nickel hexacyanoferrate (NiHCF), is fundamentally based on its ability to host and release a variety of cations within its crystal structure. This process of reversible ion insertion (intercalation) and extraction (deintercalation) is facilitated by the material's robust, open-framework crystal structure, characteristic of Prussian blue analogues (PBAs). rsc.orgacs.orgresearchgate.net This framework consists of a network of open channels that are sufficiently large to permit the diffusion of various ions. rsc.orgresearchgate.net The low degree of crystal lattice deformation during this process is a significant advantage of these compounds. researchgate.net The intercalation and deintercalation are coupled with the redox reactions of the transition metal centers within the framework, primarily the Fe(CN)₆⁴⁻/Fe(CN)₆³⁻ couple, although the nickel ions can also be electrochemically active. researchgate.netacs.org
The versatility of the NiHCF framework allows for the reversible intercalation of both monovalent and multivalent ions. researchgate.netmdpi.com
Monovalent Ion Intercalation: NiHCF materials have demonstrated efficient intercalation of alkali metal ions, including lithium (Li⁺), sodium (Na⁺), and potassium (K⁺). rsc.orgacs.org In aqueous electrolytes, the large channel diameter of the structure enables rapid solid-state diffusion for Li⁺, Na⁺, and K⁺. rsc.org This results in excellent electrochemical performance, characterized by long cycle life, high power capability, and high energy efficiency. rsc.orgacs.org For instance, NiHCF nanoparticle electrodes have been shown to retain 66% of their initial capacity at a high rate of 41.7C and achieve a round-trip energy efficiency of 99% at low current densities in aqueous Na⁺ and K⁺ batteries. acs.org However, in organic electrolytes, the electrochemical behavior for all alkali ions tends to be quasi-reversible, which can lead to poorer performance during galvanostatic cycling. rsc.org The intercalation process involves the valence change of the iron ions; for example, during Na⁺ insertion, Fe(III) is reduced to Fe(II), and upon extraction (charging), Fe(II) is oxidized back to Fe(III). acs.org
Multivalent Ion Intercalation: The NiHCF structure is also capable of hosting divalent cations, a feature of significant interest for the development of post-lithium-ion batteries. researchgate.netosti.govosti.gov Research has successfully demonstrated the electrochemical intercalation of magnesium (Mg²⁺), calcium (Ca²⁺), and zinc (Zn²⁺) from nonaqueous electrolytes. researchgate.netosti.govosti.gov This capability is noteworthy because multivalent ions, in theory, can offer higher energy densities. researchgate.netosti.gov The reversible intercalation of Mg²⁺ has been observed at a potential of approximately 2.9 V vs Mg²⁺/Mg. researchgate.net Similarly, Ca²⁺ shuttling has been confirmed, which triggers the Fe²⁺/Fe³⁺ redox couple while leaving the nickel ions electrochemically inactive. researchgate.net The ability to function in nonaqueous electrolytes is crucial, as it makes NiHCF a promising model cathode for studying the complex electrochemistry of multivalent ion batteries. researchgate.netosti.gov
| Ion Type | Specific Ions | Electrolyte Type | Key Research Findings | References |
|---|---|---|---|---|
| Monovalent | Li⁺, Na⁺, K⁺ | Aqueous | Fast solid-state diffusion and excellent cycling performance. High energy efficiency (99%) and power capability. | rsc.orgacs.org |
| Monovalent | Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺ | Organic (Propylene Carbonate) | Quasi-reversible electrochemical behavior, leading to poorer galvanostatic cycling performance compared to aqueous systems. | rsc.org |
| Divalent | Mg²⁺, Ca²⁺, Zn²⁺ | Nonaqueous | Demonstrated reversible intercalation with relatively high insertion potential and low overpotential. The Fe²⁺/Fe³⁺ redox couple is the primary active site. | researchgate.netosti.govosti.gov |
Stability and Degradation Mechanisms in Electrochemical Environments
The stability of Nickel(II)-Iron Cyanide materials is a critical factor for their practical application in energy storage systems. While the rigid open-framework structure generally imparts good durability, the material can undergo degradation under certain electrochemical conditions, influenced by factors such as pH, electrolyte composition, and temperature. rsc.orgacs.orgtandfonline.com
Structural and Chemical Stability: The face-centered cubic (FCC) structure of potassium nickel hexacyanoferrate (KNiFC) exhibits high resistance to acidic solutions, remaining stable even in 8 M HCl or 8 M HNO₃. tandfonline.com However, the structure is susceptible to decomposition in highly alkaline environments. tandfonline.com At NaOH concentrations above 1 M, the FCC structure begins to break down, likely due to the hydrolysis of its constitutional elements. tandfonline.com This instability in alkaline conditions is a significant concern, as studies on related nickel-iron materials have shown severe deterioration, including delamination of catalytic coatings and the formation of undesired iron moieties like FeOOH. dtu.dk The dissolution of constituent metals is a primary degradation pathway. wpmucdn.com For NiHCF used in electrochemical deionization, iron was identified as the main active center, and its dissolution from the electrode was correlated with performance decay. wpmucdn.com This decay was particularly pronounced at alkaline pH (10.2), where a 39% loss in capacity was observed over 52 cycles. wpmucdn.com
Degradation Mechanisms: Several mechanisms contribute to the degradation of NiHCF in electrochemical environments:
Dissolution of Active Centers: The loss of metal ions (both nickel and iron) from the crystal lattice into the electrolyte is a key failure mode. wpmucdn.com This process diminishes the number of active redox sites available for ion intercalation, leading to a gradual fade in capacity. dtu.dkwpmucdn.com The stability can be improved by adding the corresponding metal salt (e.g., a nickel salt for NiHCF) to the electrolyte, which inhibits the dissolution of the electrode material. wpmucdn.com
Hydrolysis and Phase Transformation: In highly alkaline solutions, the cyanide ligands and metal centers can undergo hydrolysis, leading to the destruction of the hexacyanoferrate framework. tandfonline.com This can result in the formation of metal hydroxides and the release of Fe(CN)₆⁴⁻ ions. tandfonline.comresearchgate.net
Parasitic Reactions: In some systems, side reactions can lead to an apparent capacity fade without structural decomposition of the ferri/ferrocyanide complex itself. osti.gov For example, the chemical reduction of ferricyanide (B76249) to ferrocyanide can occur, exacerbated by the presence of carbon electrodes. osti.gov
Thermal Decomposition: The material's stability is also limited by temperature. Thermal decomposition of KNiFC begins to occur at temperatures above 250°C, involving the evolution of gases from the breakdown of cyanide groups. tandfonline.com
| Condition | Observation | Degradation Mechanism | References |
|---|---|---|---|
| Highly Acidic (e.g., up to 8 M HCl/HNO₃) | The face-centered cubic (FCC) structure remains stable. | High resistance to acid attack. | tandfonline.com |
| Highly Alkaline (e.g., > 1 M NaOH) | Decomposition of the FCC structure; significant capacity fade (39% loss at pH 10.2). | Hydrolysis of constitutional elements; dissolution of iron from the lattice. | tandfonline.comwpmucdn.com |
| Neutral Aqueous Electrolyte (pH 6.2) | Relatively stable, with a 12% capacity reduction over 52 cycles. | Slow dissolution of metal ions from the electrode. | wpmucdn.com |
| Elevated Temperature (> 250°C) | Thermal decomposition observed. | Breakdown of cyanide groups and evolution of gases. | tandfonline.com |
| Extended Cycling | Capacity fade. | Loss of active sites due to metal dissolution; formation of passivating species like FeOOH. | dtu.dkwpmucdn.com |
Applications of Nickel Ii Iron Cyanide Complexes in Advanced Materials
Energy Storage Systems
The open-framework crystal structure of nickel-iron cyanide complexes provides large interstitial sites and channels, which are ideal for hosting a variety of charge-carrying ions. nih.govresearchgate.net This structural advantage leads to minimal lattice strain during ion intercalation and de-intercalation, resulting in exceptional cycling stability and high power capabilities. pnnl.govnih.gov These characteristics make them prime candidates for electrode materials in next-generation energy storage systems.
Cathode Materials for Rechargeable Batteries (e.g., Lithium-ion, Sodium-ion, Potassium-ion, Magnesium-ion, Zinc-ion Batteries)
Nickel hexacyanoferrate (NiHCF) and its derivatives have been extensively investigated as cathode materials for a diverse array of rechargeable batteries, owing to their low cost, facile synthesis, and promising electrochemical performance. acs.orgnih.gov The robust framework is capable of accommodating various mono- and multivalent ions, demonstrating the material's versatility.
Lithium-ion Batteries (LIBs): NiHCF nanoparticles have been successfully used as a cathode material for LIBs. Synthesized via a simple co-precipitation method, these materials exhibit stable cycling performance and flat charge/discharge plateaus. nih.govnih.gov They typically operate at a potential of around 3.3 V versus Li/Li+. nih.gov The use of NiHCF presents a low-cost alternative to more expensive components, with research demonstrating its potential for large-scale applications. nih.gov
Sodium-ion Batteries (SIBs): NiHCF is a particularly attractive cathode for SIBs, especially for grid-scale energy storage, due to the abundance of sodium. pnnl.gov Highly crystalline NiHCF nanocrystals have demonstrated high specific capacities of up to 80 mAh g⁻¹ at a current density of 15 mA g⁻¹, which is close to the theoretical capacity of approximately 85 mAh g⁻¹. acs.orgstanford.edu These materials also show remarkable cycling stability, with some studies reporting 80% capacity retention over 10,000 cycles at a high current density of 10 A g⁻¹. nih.gov The excellent rate capability is often attributed to a dominant pseudocapacitive contribution to the charge storage mechanism. nih.govmdpi.com
Potassium-ion Batteries (KIBs): The large ionic radius of potassium presents a challenge for most electrode materials, but the open framework of NiHCF is well-suited for K-ion intercalation. jwent.net NiHCF nanoparticle electrodes show stable performance for over 1000 cycles in aqueous potassium-ion electrolytes. researchgate.net Substituting some iron with nickel in the PBA structure can enhance structural stability and electrochemical kinetics. For instance, a K-rich nickel-iron hexacyanoferrate (K₁․₉₀Ni₀․₅Fe₀․₅[Fe(CN)₆]₀․₈₉·0.42H₂O) delivered a high initial capacity of 81.6 mAh·g⁻¹ and maintained excellent stability over 1000 cycles. jwent.net
Magnesium-ion Batteries (MIBs): The development of MIBs is hampered by the slow migration kinetics of the divalent Mg²⁺ ion. Research has shown that doping other Prussian blue analogues, such as cobalt hexacyanoferrate (CoHCF), with nickel can significantly improve electrochemical performance. While Ni itself may not participate directly in the redox reaction, its presence stabilizes the lattice structure during Mg²⁺ insertion/desertion and improves electronic conductivity. This strategy increased the specific discharge capacity of CoHCF from 70 mAh/g to 89 mAh/g at a current density of 50 mA/g. Potassium nickel hexacyanoferrate has also been explored as a high-voltage cathode material for nonaqueous magnesium-ion batteries.
Zinc-ion Batteries (ZIBs): In aqueous ZIBs, nickel-iron cyanide complexes are promising cathodes. A highly crystalline monoclinic NiHCF demonstrated high specific capacity and excellent cycling and rate performance in a zinc-sodium hybrid battery, achieving an energy density of 99.1 Wh kg⁻¹ with 91% capacity retention after 1000 cycles. In some systems, such as those using a zinc hexacyanoferrate (ZnHCF) cathode, introducing nickel ions into the electrolyte can enhance performance. Adding NiSO₄ to the ZnSO₄ electrolyte increased the capacity of a ZnHCF cathode to 71.2 mAh g⁻¹ at 100 mA g⁻¹ and improved cycling stability.
| Battery Type | Compound | Specific Capacity | Cycling Stability | Rate Capability | Reference |
|---|---|---|---|---|---|
| Lithium-ion (LIB) | KNi[Fe(CN)6] | ~58 mAh g⁻¹ | Stable cycling | Good performance over a wide range of current densities | nih.gov |
| Sodium-ion (SIB) | High-quality NiHCF | 80 mAh g⁻¹ at 15 mA g⁻¹ | Capacity retention for 1200 cycles | 78 mAh g⁻¹ at 170 mA g⁻¹ | acs.orgstanford.edu |
| Sodium-ion (SIB) | NiHCF@CNTs | 54.1 mAh g⁻¹ at 0.1 A g⁻¹ | 80% retention over 10,000 cycles | 47.9 mAh g⁻¹ at 10 A g⁻¹ | nih.gov |
| Potassium-ion (KIB) | K₁․₉₀Ni₀․₅Fe₀․₅[Fe(CN)₆]₀․₈₉ | 81.6 mAh g⁻¹ at 10 mA g⁻¹ | >1000 cycles with 0.0177% fade/cycle | 53.4 mAh g⁻¹ at 500 mA g⁻¹ | jwent.net |
| Magnesium-ion (MIB) | Ni-doped CoHCF | 89 mAh/g at 50 mA/g | Improved cyclic performance | Improved rate performance | |
| Zinc-ion (ZIB) | Monoclinic NiHCF | ~68 mAh g⁻¹ | 91% retention after 1000 cycles | Good rate performance | |
| Zinc-ion (ZIB) | ZnHCF (with Ni in electrolyte) | 71.2 mAh g⁻¹ at 100 mA g⁻¹ | No noticeable decline after 150 cycles | 58.2 mAh g⁻¹ at 1 A g⁻¹ |
Catalysis
The catalytic activity of nickel(II)-iron cyanide complexes stems from the synergistic effects between the nickel and iron centers and their ability to exist in multiple oxidation states. This facilitates electron transfer processes that are crucial for various catalytic reactions.
Electrocatalytic Applications
Nickel-iron cyanide complexes have emerged as efficient electrocatalysts for various reactions. One notable example is the urea (B33335) oxidation reaction (UOR), which is significant for energy-saving hydrogen production and urea-rich wastewater treatment. Nickel ferrocyanide (Ni₂Fe(CN)₆) supported on nickel foam has demonstrated record electrochemical activity and stability for UOR. Unlike traditional nickel-based catalysts where NiOOH is the active site, in Ni₂Fe(CN)₆, the nickel and iron sites work in concert. The proposed mechanism involves a two-step pathway where ammonia (B1221849) is first produced as an intermediate on the Ni site and subsequently oxidized on the Fe site. This synergistic mechanism provides a more energetically favorable pathway, breaking the activity limitations of previously reported UOR catalysts. These materials are also being explored for other electrocatalytic processes, such as in systems for electrochemical lithium recovery, where KNiFe(CN)₆ can serve as an abundant and environmentally friendly alternative to expensive noble metals.
Catalytic Oxidation of Cyanide Ions
Cyanide is a highly toxic compound used in industries like gold mining, and its removal from wastewater is a critical environmental concern. Nickel-iron complexes, specifically nickel ferrites (NiFe₂O₄) combined with activated carbon, have been shown to be effective catalysts for the oxidation of cyanide ions into the less toxic cyanate (B1221674) (NCO⁻). In this process, the catalyst acts as a reversible oxygen carrier, facilitating the oxidation of cyanide in the presence of air. Studies have shown that composites of nickel ferrite (B1171679) and activated carbon can achieve cyanide transformation efficiencies as high as 96.3%. The combination of the ferrite with a high-surface-area support like activated carbon creates a composite material with enhanced catalytic properties for detoxifying cyanide-laden industrial effluents. Research has also explored the oxidation of stable metal-cyanide complexes like tetracyanonickelate(II) (Ni(CN)₄²⁻) using ferrate(VI), achieving over 90% removal at pH 9.0 by converting it to cyanate.
Bio-inspired Catalysis (e.g., Models for [NiFe] Hydrogenases)
[NiFe] hydrogenases are enzymes in microorganisms that efficiently catalyze the reversible oxidation of hydrogen (H₂). The active site of these enzymes is a complex organometallic center containing nickel and iron atoms, with the iron being coordinated by carbon monoxide (CO) and cyanide (CN⁻) ligands. The presence of these cyanide ligands is crucial for the enzyme's function and has inspired chemists to synthesize model compounds that mimic this unique structure to develop artificial catalysts for hydrogen production.
Researchers have successfully created synthetic heterodinuclear nickel-iron complexes that model the structural and functional aspects of the [NiFe] hydrogenase active site. These biomimetic models often feature a Ni-Fe core bridged by thiolates and include cyanide and carbonyl ligands, replicating key features of the natural enzyme. These model complexes have been shown to be active catalysts for H₂ production, providing valuable insights into the mechanism of the native enzymes and paving the way for the development of new, efficient catalysts for a hydrogen-based economy.
Gas Adsorption and Separation
The porous, cage-like structure of Prussian blue analogues, including nickel hexacyanoferrates, makes them promising materials for gas adsorption and separation. nih.gov When water molecules that typically occupy the interstitial sites are removed, the resulting dehydrated framework possesses cavities and channels that can selectively capture gas molecules. nih.gov
These materials have been investigated for the capture of carbon dioxide (CO₂). nih.govnih.gov Studies on various PBAs have shown they can adsorb significant amounts of CO₂, with some copper-based analogues adsorbing up to ~3.8-4.5 mmol g⁻¹ at or near ambient temperature and 1 bar pressure. nih.gov The adsorption capacity is influenced by the specific metals used and the concentration of vacancies in the crystal lattice. nih.govnih.gov For instance, PBAs with higher vacancy concentrations tend to show higher CO₂ adsorption. nih.gov
Beyond CO₂, these materials have been studied for the capture of other flue gas components like sulfur dioxide (SO₂), hydrogen sulfide (B99878) (H₂S), and nitrogen oxides (NO). acs.org Certain cobalt-containing analogues show significant uptake of SO₂ and H₂S. acs.org Furthermore, inverse gas chromatography studies on nickel hexacyanoferrate have been used to determine its surface properties and thermodynamic parameters for the adsorption of various organic compounds. mdpi.com These studies indicate that NiHCF has a more acidic surface compared to its copper counterpart. mdpi.com The tunable nature of the PBA framework by selecting different metal ions allows for the potential design of materials with high selectivity for specific gas separation applications.
Selective Adsorption of Industrial Gases (e.g., C2H2/CO2/C2H4)
The separation of industrial gases, particularly hydrocarbons, is a critical and energy-intensive process. Nickel(II)-iron cyanide complexes, as a form of metal-organic framework (MOF), offer a promising low-energy alternative to traditional separation methods. Their porous structures can be tailored to selectively adsorb certain gas molecules over others.
A notable example is the ZJU-74a framework, which incorporates nickel(II) centers. This material demonstrates exceptional capability in capturing acetylene (B1199291) (C2H2). The mechanism behind this high selectivity involves a "sandwich-type" adsorption site, where oppositely adjacent nickel(II) centers and cyanide groups from different layers create a site that offers strong and cooperative interactions with acetylene molecules. This leads to an ultrahigh capacity for C2H2 capture and high selectivity against carbon dioxide (CO2) and ethylene (B1197577) (C2H4). nih.gov The effectiveness of such materials is often evaluated by their gas uptake capacity and selectivity under specific conditions.
Table 1: Gas Adsorption Properties of a Ni(II)-containing MOF (ZJU-74a)
| Gas Mixture | Composition (v/v) | Separation Performance | Reference |
|---|---|---|---|
| C2H2/CO2 | 50/50 | Exceptional separation confirmed by breakthrough curves | nih.gov |
Role of Pore Environment Engineering in Metal-Organic Frameworks for Gas Uptake
The efficiency of gas adsorption and separation in metal-organic frameworks, including nickel-iron cyanide complexes, is heavily dependent on the engineering of their pore environments. acs.orgmdpi.com This involves strategically modifying the size, shape, and chemical functionality of the pores to enhance interactions with specific gas molecules. thermofisher.comacs.org
Several strategies are employed in pore environment engineering:
Functional Site Incorporation: Introducing specific functional groups or open metal sites (OMSs) onto the pore surfaces can create strong, selective binding interactions. For instance, OMSs can engage in strong metal-π interactions with unsaturated hydrocarbons like acetylene. nih.gov
Single-array MOFs have uniform channel-like pores that facilitate the incorporation of binding sites. nih.gov
Tandem-array MOFs feature large cavities connected by narrow apertures. This design enhances both selectivity, as the small channels screen molecules by size, and adsorption capacity, as the large cavities act as storage sites. nih.gov
Ligand Modification: By using mixed ligands, the pore environment can be precisely tuned. For example, introducing methyl groups into the channels of a MOF can enhance the guest-host interaction with ethane (B1197151) (C2H6), leading to improved separation of ethane from ethylene. thermofisher.comacs.org This approach has been shown to significantly increase C2H6 uptake. acs.org
These engineering techniques allow for the rational design of MOFs with tailored properties for specific gas separation challenges.
Molecular Magnetism and Spintronics (as Molecule-Based Magnets)
Nickel(II)-iron cyanide complexes are a significant class of molecule-based magnets. The magnetic properties of these materials arise from the interaction between the different metal ions (Nickel(II) and Iron) bridged by cyanide ligands. The design and assembly of these cyano-bridged complexes have been extensively researched to create materials with superior magnetic properties. nih.govresearchgate.net
The magnetic behavior of these complexes can be tuned by controlling their crystal structure and the specific metal ions used. For example, a nickel-iron cyanide complex with the formula K0.8Ni1.1[Fe(CN)6]·4.5H2O has been shown to have a Curie temperature (the temperature below which it behaves as a ferromagnet) of 28 K. acs.org Heat treatment can alter the magnetic properties; for instance, heating this compound at 150 °C can convert the ferromagnetic Fe(III)-CN-Ni(II) linkage to a paramagnetic Fe(II)-CN-Ni(III) linkage. acs.org Researchers have also synthesized cyanide-bridged iron(III)-nickel(II) ferromagnetic chains. nih.gov The development of molecule-based magnets with high Curie temperatures is a major goal, with some bimetallic cyanide complexes reaching transition temperatures as high as 90 K. nih.gov
Table 2: Magnetic Properties of a Nickel-Iron Cyanide Complex
| Compound | Crystal Structure | Curie Temperature (Tc) | Magnetic Behavior | Reference |
|---|
The field of spintronics aims to use the spin of an electron, in addition to its charge, for information processing and storage. rsc.org Molecule-based magnets like nickel-iron cyanide complexes are promising candidates for spintronic applications due to their tunable magnetic properties. rsc.orgacs.org Their potential lies in creating highly energy-efficient memory and switching devices. rsc.org While still an emerging area, the ability to synthesize these magnetic materials with specific properties opens up possibilities for their use in future spintronic devices. researchgate.net
Sensor Development (e.g., Anion Sensing, specifically Cyanide)
The detection of toxic anions like cyanide (CN-) is of great environmental and health importance. wikipedia.org Nickel-iron cyanide complexes, and related Prussian blue analogues, are being explored for their potential in sensor development due to their unique electrochemical and optical properties. nih.gov
The principle behind their use as sensors often involves the interaction of the target anion with the metal centers in the complex. This interaction can lead to a measurable change in the material's properties, such as its color or electrochemical response. For instance, the high affinity of transition metals for the cyanide anion can be exploited for sensing purposes. wikipedia.org
While research on nickel-iron cyanide complexes specifically for cyanide sensing is an active area, the broader class of Prussian blue analogues has shown significant promise. nih.govacs.org These materials can be incorporated into electrochemical sensors where they facilitate the detection of analytes through their excellent electrochemical activity. nih.gov Similarly, fluorescent sensors can be developed where the presence of the target anion alters the fluorescence of the complex. nih.gov The development of colorimetric sensors, which provide a visual indication of the analyte's presence through a color change, is also a key area of research. acs.orgnih.govrsc.org
A study on a Ni(II) complex with a pyridoxal (B1214274) platform demonstrated selective and sensitive fluorometric detection of cyanide. nih.gov The complex showed a turn-on fluorescence response in the presence of cyanide ions, with a detection limit significantly lower than the permissible level of cyanide in drinking water set by the World Health Organization. nih.gov
Table 3: Performance of a Ni(II) Complex-Based Cyanide Sensor
| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |
|---|
This research highlights the potential for designing highly sensitive and selective sensors based on nickel-containing cyanide complexes for crucial environmental and safety applications.
Future Research Directions and Perspectives
Rational Design Principles for Tailored Properties and Functions
The rational design of NiHCF materials is crucial for optimizing their performance for specific applications. Research in this area focuses on establishing clear structure-composition-property relationships to enable the synthesis of materials with desired functionalities. acs.org
Key areas of investigation include:
Controlling Crystallinity and Defects: The electrochemical performance of NiHCF is highly dependent on its crystal structure. acs.org Traditionally synthesized PBAs often suffer from structural imperfections, such as a high number of [Fe(CN)₆]⁴⁻ vacancies and the presence of coordinated water molecules, which can limit their specific capacity and cycling stability. rsc.org Future research will focus on developing synthesis strategies that produce highly crystalline NiHCF with minimal defects. rsc.orgacs.org For example, a low-speed co-precipitation technique using a chelating agent has been shown to produce low-defect, sodium-enriched NiHCF nanocrystals with improved performance in sodium-ion batteries. rsc.org
Tuning Nanocrystal Dimensions and Morphology: The size and shape of NiHCF nanocrystals play a significant role in their properties. For instance, controlling nanocrystal dimensions allows for their self-assembly into colloidal mesocrystals with unique catalytic features. uni-konstanz.defigshare.com Citrate-assisted growth methods have demonstrated the ability to fine-tune nanocrystal dimensions by controlling the complexation of Ni²⁺ ions at different temperatures. rsc.org Further research into these methods will enable the precise engineering of NiHCF with optimized morphologies for applications like catalysis and energy storage.
Structural and Compositional Tailoring: The desalination capacity, cyclability, and selectivity of NiHCF electrodes in capacitive deionization (CDI) are strongly influenced by their structural and compositional features. researchgate.netnih.gov Hierarchically structured NiHCF nanoframes have exhibited superior desalination capacity and high charge efficiency. nih.gov Doping with other metal ions is another strategy to enhance performance. For example, doping with high-valence transition metals like Mo⁶⁺ has been proposed to activate inert sites within the NiHCF structure, thereby improving its desalination ability. researchgate.net
| Design Principle | Objective | Key Research Findings | Reference |
|---|---|---|---|
| Control of Crystallinity and Defects | Enhance specific capacity and cycling stability | Low-speed co-precipitation with a chelating agent reduces defects and improves performance in sodium-ion batteries. | rsc.org |
| Tuning Nanocrystal Dimensions | Optimize catalytic activity and self-assembly | Citrate-assisted synthesis allows for precise control over nanocrystal size, leading to the formation of catalytically active mesocrystals. | uni-konstanz.defigshare.comrsc.org |
| Structural/Compositional Tailoring | Improve desalination performance in CDI | Hierarchical nanoframes and doping with elements like Molybdenum can significantly enhance desalination capacity and selectivity. | researchgate.netnih.gov |
Exploration of Novel and Scalable Synthesis Routes for High-Performance Materials
The development of new synthesis methods that are both scalable and capable of producing high-performance NiHCF is a critical area of future research. The goal is to move beyond traditional laboratory-scale preparations to industrial-level production without compromising material quality.
Current and future research directions in synthesis include:
Environmentally Benign Methods: There is a growing emphasis on developing eco-friendly synthesis routes. For example, the use of a tetramethylammonium (B1211777) hydroxide (B78521) (TMAH)-controlled alkaline etching process on NiHCF mesocrystals can create hollow framework structures with increased surface area and enhanced catalytic activity under ambient conditions. nih.gov
Controlled Co-precipitation: Co-precipitation is a common method for synthesizing NiHCF. nih.gov However, controlling the reaction kinetics is crucial for obtaining desired properties. A novel method involving tetrahydrofuran (B95107) and hydrogen peroxide has been shown to produce NiHCF nanoparticles with controlled size and excellent electrochemical and catalytic properties. daneshyari.com Further exploration of additives and reaction conditions in co-precipitation methods will be key.
Scalable Production: For applications such as grid-scale energy storage, inexpensive and scalable synthesis methods are essential. stanford.edu Spontaneous chemical co-precipitation from low-purity aqueous precursors at modest temperatures has been identified as a viable route for bulk production of NiHCF. stanford.edu Future work will focus on optimizing these scalable methods to ensure consistent material quality and performance.
| Synthesis Route | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| TMAH-controlled Alkaline Etching | Environmentally benign, creates hollow mesoframes | Increased surface area, enhanced catalytic activity | nih.gov |
| Controlled Co-precipitation with THF/H₂O₂ | Rapid synthesis of nanoparticles with controlled size | Excellent electrochemical and peroxidase mimetic activity | daneshyari.com |
| Scalable Co-precipitation | Inexpensive, suitable for bulk quantities | Enables large-scale applications like grid energy storage | stanford.edu |
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand the mechanisms governing the performance of NiHCF, it is essential to study the material's dynamic processes as they occur. Advanced in-situ characterization techniques provide real-time insights into structural and chemical changes during electrochemical cycling, catalysis, and other processes.
Future research will increasingly rely on:
In-situ X-ray Diffraction (XRD) and Spectroscopy: These techniques can track changes in the crystal structure and electronic states of NiHCF during ion intercalation and deintercalation. Understanding these structural transitions is crucial for designing materials with improved stability and rate capability. acs.org
In-situ Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of morphological changes at the nanoscale during electrochemical reactions. This can provide valuable information on how the nanostructure of NiHCF evolves and affects its performance over time.
In-situ Electrochemical Quartz Crystal Microbalance (EQCM): EQCM can monitor mass changes at the electrode surface in real-time, providing quantitative data on ion transport and intercalation kinetics. This is particularly useful for studying the ultrafast cation intercalation observed in some NiHCF materials. researchgate.net
Integration into Hybrid Material Systems and Composites
The properties of NiHCF can be further enhanced by integrating it into hybrid material systems and composites. This approach aims to combine the advantages of NiHCF with those of other materials to create multifunctional systems with synergistic properties.
Promising areas for future research include:
Polymer-based Nanocomposites: The electrodeposition of NiHCF with conductive polymers like polyaniline can create stable nanocomposite films. rsc.org These hybrid materials have shown potential for applications such as the removal of radioactive cesium through electrically switched ion exchange. rsc.org
Semiconductor Hybrids: The development of novel hybrid materials combining NiHCF with semiconducting components could lead to new applications in electronics and optoelectronics. nih.gov These materials can exhibit interesting dielectric and optical properties, making them suitable for devices like electronic capacitors. nih.gov
| Hybrid System | Components | Enhanced Properties | Potential Application | Reference |
|---|---|---|---|---|
| Carbon Composite | NiHCF, Carbon Nanotubes/Graphene | Conductivity, Rate Capability, Stability | Aqueous Hybrid Energy Storage | rsc.org |
| Polymer Nanocomposite | NiHCF, Polyaniline, CNTs | Stability, Ion Exchange Capacity | Radioactive Cesium Removal | rsc.org |
| Semiconductor Hybrid | NiHCF, Organic Semiconductor | Dielectric Constant, Optical Properties | Electronic Capacitors | nih.gov |
Theoretical Advancements for Predictive Modeling and Materials Discovery
Theoretical modeling and computational methods are becoming increasingly important in materials science for predicting material properties and guiding the discovery of new materials.
Future theoretical work on NiHCF will likely focus on:
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, bonding, and thermodynamic stability of different NiHCF compositions and structures. This can provide fundamental insights into the material's properties and help to screen potential new compositions.
Molecular Dynamics (MD) Simulations: MD simulations can model the diffusion of ions within the NiHCF framework, providing a deeper understanding of the intercalation process. acs.org This can help to identify the factors that limit ion transport and guide the design of materials with improved rate capabilities.
Machine Learning and Materials Informatics: By analyzing large datasets from experiments and computations, machine learning algorithms can identify complex relationships between synthesis parameters, structure, and properties. This can accelerate the discovery of new NiHCF-based materials with tailored functionalities.
By pursuing these future research directions, the scientific community can unlock the full potential of Nickel(2+) cyanide--iron (1/2/1) and pave the way for its use in a wide range of advanced technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
